methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core, which is a common structural motif in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of 7-amino-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate, which is then reacted with ethyl oxalyl chloride to introduce the 2-amino-2-oxoethoxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino and ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted coumarins and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and dyes
Mechanism of Action
The mechanism of action of methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness: Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity compared to other coumarins .
Properties
IUPAC Name |
methyl 2-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-8-10-4-5-12(22-7-13(17)18)9(2)15(10)23-16(20)11(8)6-14(19)21-3/h4-5H,6-7H2,1-3H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYCMOWDVLSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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